molecular formula C19H30ClNO2 B12359798 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride CAS No. 2748590-60-3

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one,monohydrochloride

Cat. No.: B12359798
CAS No.: 2748590-60-3
M. Wt: 339.9 g/mol
InChI Key: LHGNVPFXXXBQBG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride is a synthetic organic compound It is characterized by the presence of a methoxyphenyl group, a pyrrolidine ring, and an octanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride typically involves the following steps:

    Formation of the Octanone Backbone: This can be achieved through the alkylation of a suitable ketone precursor.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the octanone backbone with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Monohydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyphenyl and pyrrolidine groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one: Similar structure with a shorter carbon chain.

    1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one: Another similar compound with an even shorter carbon chain.

    1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)decan-1-one: Similar structure with a longer carbon chain.

Uniqueness

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)octan-1-one, monohydrochloride is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2748590-60-3

Molecular Formula

C19H30ClNO2

Molecular Weight

339.9 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride

InChI

InChI=1S/C19H29NO2.ClH/c1-3-4-5-6-9-18(20-14-7-8-15-20)19(21)16-10-12-17(22-2)13-11-16;/h10-13,18H,3-9,14-15H2,1-2H3;1H

InChI Key

LHGNVPFXXXBQBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl

Origin of Product

United States

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